molecular formula C13H12N2O B14380706 4-Methyl-N-phenylpyridine-3-carboxamide CAS No. 88329-58-2

4-Methyl-N-phenylpyridine-3-carboxamide

Katalognummer: B14380706
CAS-Nummer: 88329-58-2
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: BOJBZVYGKQWGBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-phenylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a phenyl group attached to the nitrogen atom of the carboxamide group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-phenylpyridine-3-carboxamide typically involves the reaction of 4-methylpyridine-3-carboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: 4-Carboxy-N-phenylpyridine-3-carboxamide.

    Reduction: 4-Methyl-N-phenylpyridine-3-amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-phenylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N1-Methyl-4-pyridone-3-carboxamide: A breakdown product of niacin with similar structural features but different biological activities.

    4-Methylpyridine-3-carboxamide: Lacks the phenyl group, leading to different chemical and biological properties.

Uniqueness

4-Methyl-N-phenylpyridine-3-carboxamide is unique due to the presence of both a methyl group and a phenyl group on the pyridine ring, which can influence its reactivity and interactions with biological targets

Eigenschaften

CAS-Nummer

88329-58-2

Molekularformel

C13H12N2O

Molekulargewicht

212.25 g/mol

IUPAC-Name

4-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O/c1-10-7-8-14-9-12(10)13(16)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)

InChI-Schlüssel

BOJBZVYGKQWGBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC=C1)C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.